

Introduction to Ab Initio Calculations and NiSb

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Compound of Interest

Compound Name: *Nickel antimonide*

Cat. No.: *B079329*

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Ab initio, or first-principles, calculations are computational methods rooted in quantum mechanics that allow for the prediction of material properties without the need for empirical parameters.^[1] These methods solve the electronic Schrödinger equation, providing deep insights into the behavior of materials at an atomic level.^[1] For a material like **Nickel Antimonide** (NiSb), which is of interest for its potential applications in electronic and magnetic devices, ab initio calculations are invaluable for understanding its fundamental characteristics.

This guide will delve into the properties of NiSb derived from such calculations, primarily based on Density Functional Theory (DFT), a widely used ab initio method.^{[2][3]}

Experimental and Computational Protocols

The determination of NiSb properties through ab initio methods follows a structured computational workflow. The primary technique employed is Density Functional Theory (DFT), which is implemented in various software packages such as Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO.

Density Functional Theory (DFT) Methodology

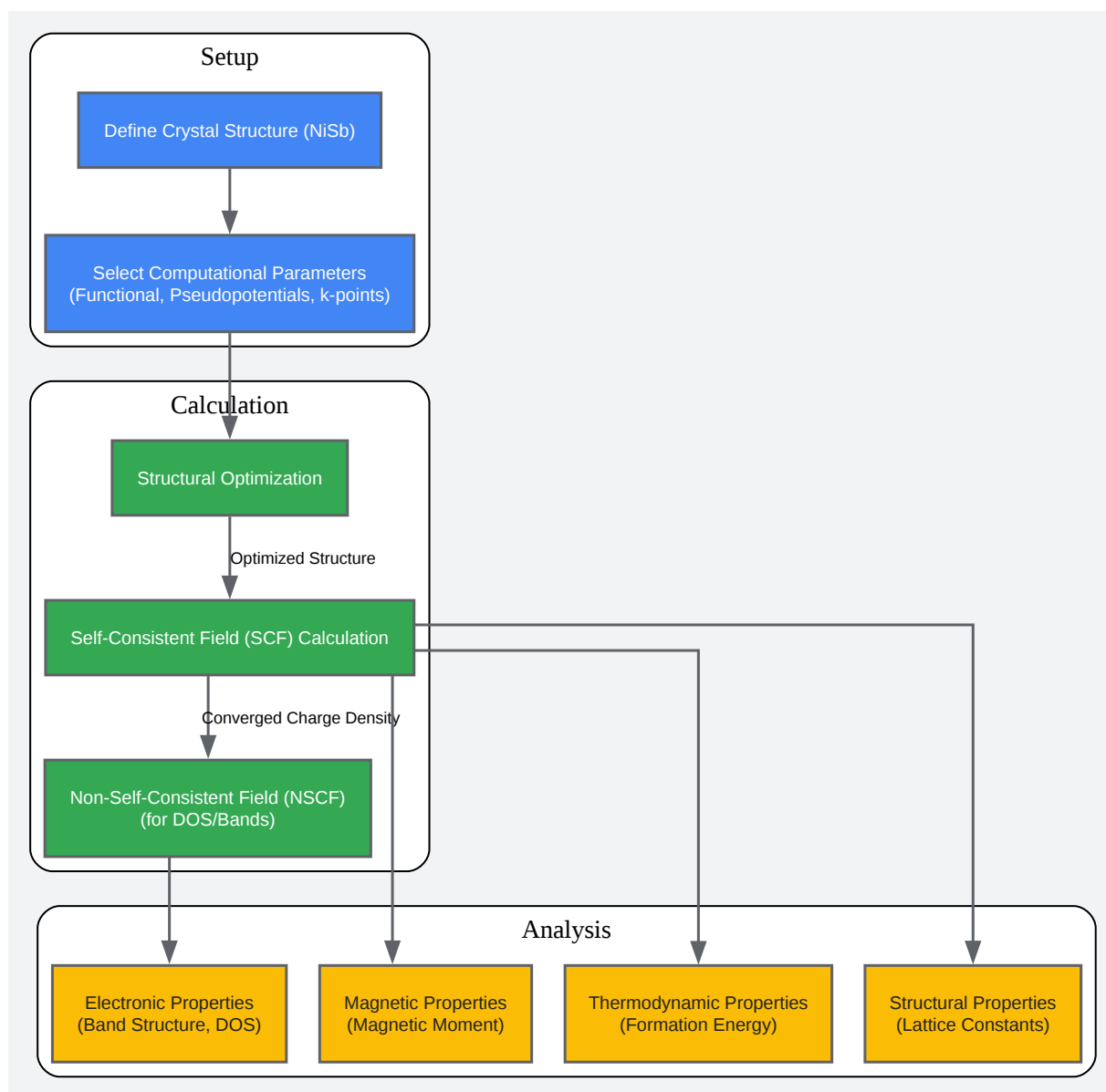
The typical computational protocol for investigating NiSb involves the following steps:

- **Structural Optimization:** The crystal structure of NiSb is first optimized to find the ground-state atomic positions and lattice parameters. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.

- **Self-Consistent Field (SCF) Calculation:** A self-consistent field calculation is performed to determine the electronic ground state of the optimized structure. This step yields the ground-state electron density and total energy.[\[4\]](#)
- **Property Calculations:** Using the converged electron density from the SCF step, various properties are calculated. This includes the electronic band structure, density of states (DOS), magnetic moments, and thermodynamic properties. For DOS and band structure calculations, a non-self-consistent field (NSCF) calculation with a denser k-point mesh is often performed to ensure accuracy.[\[4\]](#)[\[5\]](#)

Key computational parameters in these calculations include:

- **Exchange-Correlation Functional:** The choice of the exchange-correlation functional is crucial in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, and the Local Density Approximation (LDA) are commonly used. [\[3\]](#)[\[6\]](#) For materials with strong electronic correlations, such as those containing nickel, the DFT+U method may be employed to improve the description of localized d-electrons.[\[6\]](#)[\[7\]](#)
- **Pseudopotentials:** The interaction between the core and valence electrons is often described using pseudopotentials, such as the Projector-Augmented Wave (PAW) method.[\[8\]](#)
- **Plane-Wave Basis Set:** The electronic wavefunctions are expanded in a plane-wave basis set up to a certain kinetic energy cutoff.
- **k-point Sampling:** The Brillouin zone is sampled using a grid of k-points, commonly generated using the Monkhorst-Pack scheme. A denser grid is required for accurate calculations of electronic and magnetic properties.[\[4\]](#)[\[8\]](#)



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A generalized workflow for ab initio calculations of material properties.

Structural Properties of NiSb

Ab initio calculations begin with the fundamental crystal structure of the material. For NiSb, the crystallographic details are well-established.

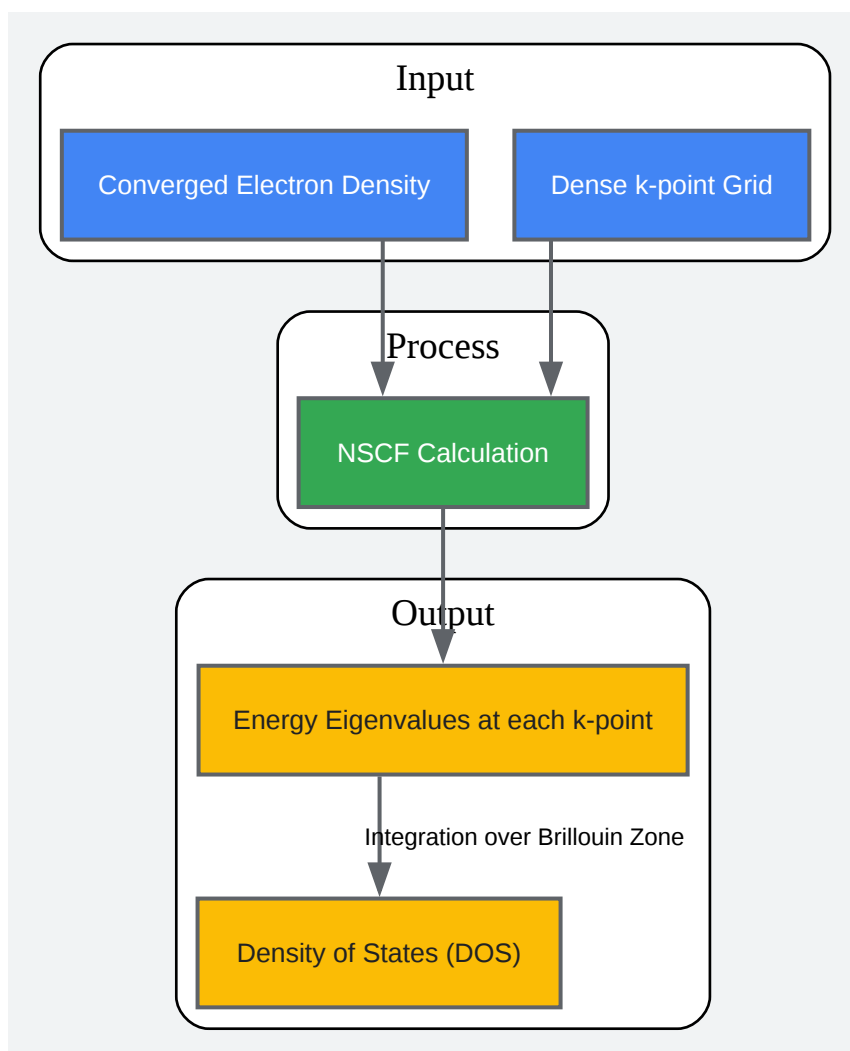
Property	Value
Crystal System	Hexagonal
Space Group	$P6_3/mmc$ (No. 194)
Lattice Parameters	$a = 3.94 \text{ \AA}$, $c = 5.13 \text{ \AA}$
Ni-Sb Bond Length	2.60 \AA
Coordination	Ni is bonded to six equivalent Sb atoms.

Data sourced from the Materials Project database.

Electronic Properties

The electronic properties, such as the band structure and density of states (DOS), determine the electrical conductivity of a material. While specific calculated band structures for NiSb are not readily available in the provided search results, insights can be drawn from related compounds like ErNiSb. RNiSb intermetallics are often narrow-gap semiconductors.^[7] For ErNiSb, an indirect band gap of 0.25 eV has been reported.^[7] This suggests that NiSb may also exhibit semiconducting behavior.

The Density of States (DOS) provides information about the number of available electronic states at each energy level.^{[9][10]} In NiSb, the DOS near the Fermi level is expected to be dominated by the Ni 3d orbitals, with contributions from the Sb 5p orbitals.



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Logical relationship for calculating the Density of States (DOS).

Magnetic Properties

The magnetic properties of NiSb are of significant interest. First-principles calculations can predict the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic) and the magnitude of the magnetic moments on each atom. Studies on related compounds, such as CrSb and Fe₃B, have shown that transition metal antimonides can exhibit ferromagnetic or ferrimagnetic behavior.[11][12] For Ni-containing compounds, it is often necessary to include electron correlation effects (e.g., through a Hubbard U parameter) to accurately describe their magnetic properties.[7] A definitive calculated magnetic moment for NiSb was not found in the provided search results and would be a valuable subject for future computational studies.

Property	Predicted/Expected Behavior
Magnetic Ground State	Expected to be magnetic, potentially ferromagnetic, though further calculations are needed for confirmation.
Magnetic Moment	The magnetic moment would primarily arise from the spin polarization of the Ni 3d electrons.

Thermodynamic Properties

Thermodynamic stability is a key indicator of whether a material can be synthesized. Ab initio calculations can provide the formation energy, which is a measure of this stability.

Property	Description
Formation Energy	The energy released or absorbed when a compound is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements. Specific calculated values for NiSb require a targeted computational study.
Cohesive Energy	The energy required to separate the constituent atoms of a solid into isolated neutral atoms. It is a measure of the strength of the bonds in the material. A study on alloyed Fe ₃ B demonstrated the calculation of cohesive energy to assess stability. [11]

Summary and Future Directions

Ab initio calculations provide a powerful framework for understanding the fundamental properties of materials like NiSb. The structural properties are well-defined, and it is anticipated that NiSb is a narrow-gap semiconductor with interesting magnetic properties.

Future research should focus on:

- Performing detailed DFT+U calculations to accurately determine the electronic band structure and density of states of NiSb.
- Investigating the magnetic ground state of NiSb and calculating the atomic magnetic moments.
- Computing a full profile of thermodynamic properties, including the formation energy, cohesive energy, and phonon dispersion relations to assess vibrational stability.

This in-depth computational analysis will be crucial for guiding the experimental synthesis and characterization of NiSb for advanced technological applications.

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